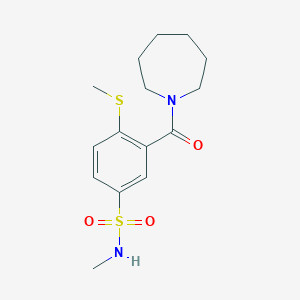
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
Vue d'ensemble
Description
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is a useful research compound. Its molecular formula is C19H22Cl2N2O2S and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine is 412.0779045 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways and Enzyme Interactions
Research on Lu AA21004, a compound structurally similar to 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine, highlights its metabolism involving cytochrome P450 enzymes, leading to the formation of various metabolites. This study provides insights into the metabolic pathways and enzyme interactions of such compounds, which are crucial for understanding their pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).
Receptor Binding and Pharmacological Effects
Another study on Lu AA21004, which shares a similar piperazine core structure, demonstrates its binding affinity to serotonin receptors and its impact on neurotransmitter release. This research provides a foundation for understanding how compounds like 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine could influence receptor activity and neurotransmitter dynamics, potentially offering therapeutic benefits for mood disorders (Mørk et al., 2012).
Anticancer Potential
A study focusing on di- and trifunctional substituted 1,3-thiazoles, which include piperazine substituents, assessed their anticancer activity. This research indicates the potential of compounds with piperazine groups, such as 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine, in anticancer treatments (Turov, 2020).
Antibacterial and Antifungal Activities
Research on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which shares functional groups with the compound , explored its antibacterial, antifungal, and anthelmintic activities. These findings suggest the potential of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine in developing new antimicrobial agents (Khan et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2S/c1-13-4-5-16(12-18(13)21)22-6-8-23(9-7-22)26(24,25)19-11-14(2)17(20)10-15(19)3/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLVYQNKBLCYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4596567.png)

![3-Bromo-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B4596580.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4596587.png)
![4-tert-butyl-N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4596592.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide](/img/structure/B4596598.png)
![2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4596602.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B4596609.png)
![2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl benzenesulfonate](/img/structure/B4596614.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4596623.png)
![N-(2,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4596636.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarboxamide](/img/structure/B4596648.png)

![3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4596667.png)
